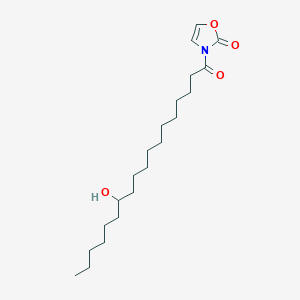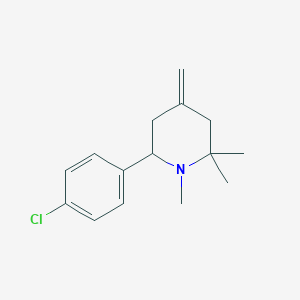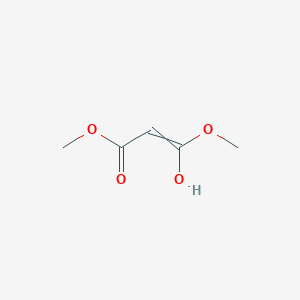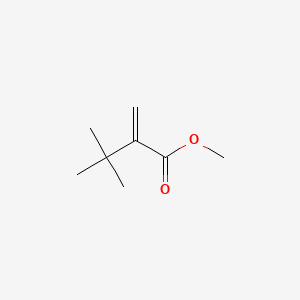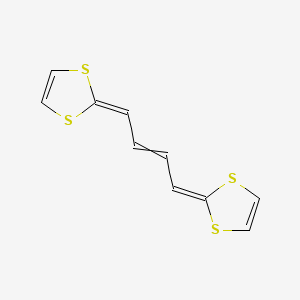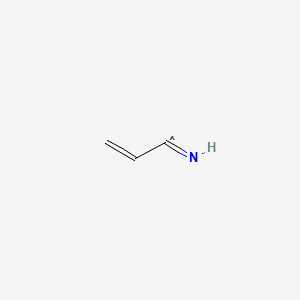
Propenaldimine-1-yl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propen-1-imine, also known as allylimine, is an organic compound with the molecular formula C₃H₅N. It is a member of the imine family, characterized by the presence of a carbon-nitrogen double bond (C=N).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Propen-1-imine can be synthesized through the reaction of allylamine with aldehydes or ketones. The reaction typically involves the condensation of the amine with the carbonyl compound, resulting in the formation of the imine and the release of water. This process is often catalyzed by acids to increase the reaction rate .
Industrial Production Methods
Industrial production of 2-Propen-1-imine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Specific details on industrial methods are less commonly documented but generally follow the principles of organic synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propen-1-imine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of 2-Propen-1-imine can yield primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted imines or amines depending on the nucleophile used.
Applications De Recherche Scientifique
2-Propen-1-imine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of other nitrogen-containing compounds.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Propen-1-imine involves its reactivity as an electrophile due to the presence of the carbon-nitrogen double bond. It can form covalent bonds with nucleophiles, leading to various chemical transformations. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming Schiff bases with aldehydes or ketones .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propen-1-amine (Allylamine): Similar structure but with a primary amine group instead of an imine.
2-Propen-1-ol (Allyl alcohol): Contains a hydroxyl group instead of an imine.
2-Propen-1-thiol (Allyl mercaptan): Contains a thiol group instead of an imine.
Uniqueness
2-Propen-1-imine is unique due to its imine functionality, which imparts distinct reactivity compared to its analogs. The presence of the C=N bond allows it to participate in specific condensation and substitution reactions that are not possible with amines, alcohols, or thiols .
Propriétés
Numéro CAS |
74738-52-6 |
|---|---|
Formule moléculaire |
C3H4N |
Poids moléculaire |
54.07 g/mol |
Nom IUPAC |
prop-2-en-1-imine |
InChI |
InChI=1S/C3H4N/c1-2-3-4/h2,4H,1H2 |
Clé InChI |
WFMHVOPBBMKWHR-UHFFFAOYSA-N |
SMILES canonique |
C=C[C]=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


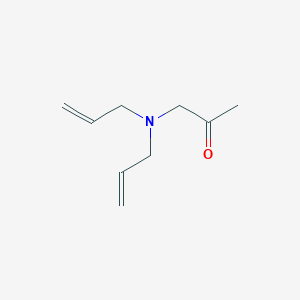
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenol](/img/structure/B14444302.png)
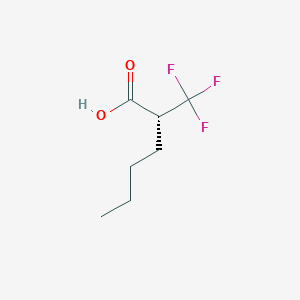
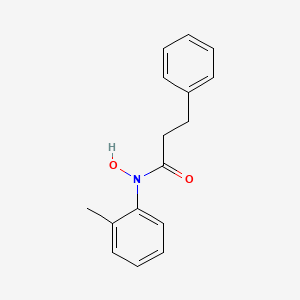
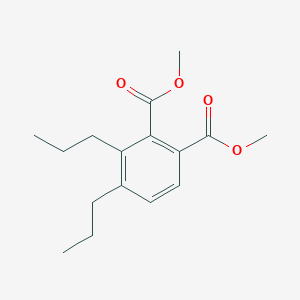
![(3aS,8aR)-3,3a,4,5,6,8a-Hexahydro-2H-cyclohepta[b]furan-2-one](/img/structure/B14444316.png)
